REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=O)[NH:6][C:5]([NH2:9])=[N:4][CH:3]=1.O=P(Cl)(Cl)[Cl:12]>>[Cl:12][C:7]1[C:2]([CH3:1])=[CH:3][N:4]=[C:5]([NH2:9])[N:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(NC1=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 45 minutes
|
Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
Excess of POCl3 was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured over ice
|
Type
|
CUSTOM
|
Details
|
was made basic with ammonia at 10° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |